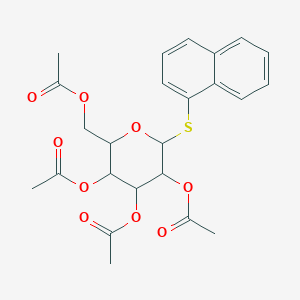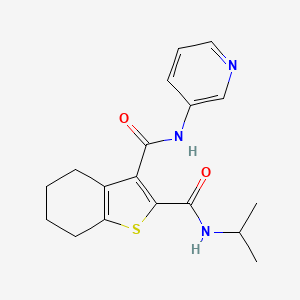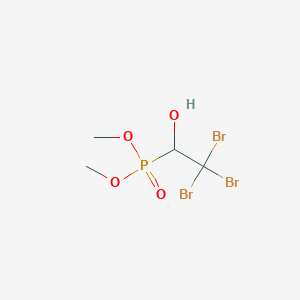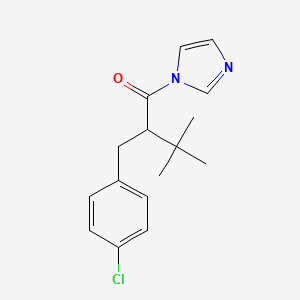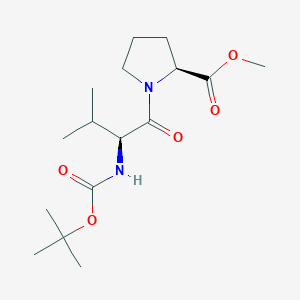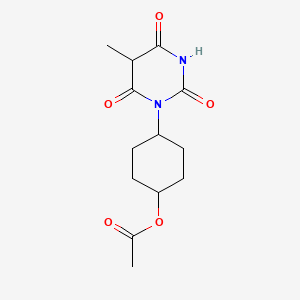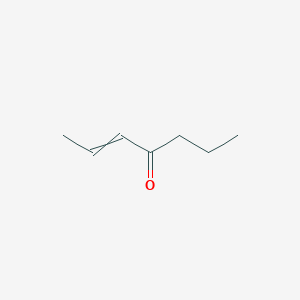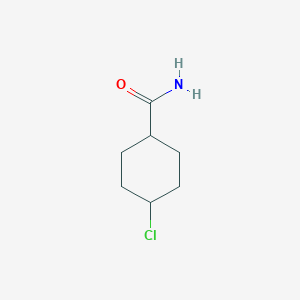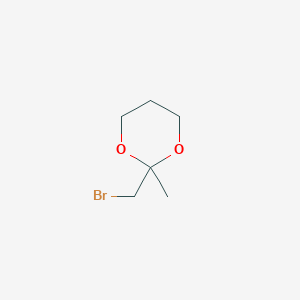
2-(Bromomethyl)-2-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-methyl-1,3-dioxane is an organic compound characterized by a bromomethyl group attached to a dioxane ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxane typically involves the bromination of 2-methyl-1,3-dioxane. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS attacks the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product. The use of solvents like acetone or dichloromethane can facilitate the reaction .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
2-(Bromomethyl)-2-methyl-1,3-dioxane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development due to its ability to form stable derivatives.
Industry: Utilized in the production of polymers and resins with specific properties
作用機序
The mechanism of action of 2-(Bromomethyl)-2-methyl-1,3-dioxane primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules .
類似化合物との比較
2-Bromomethyl-1,3-dioxolane: Similar structure but with a dioxolane ring instead of dioxane.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness: 2-(Bromomethyl)-2-methyl-1,3-dioxane is unique due to its dioxane ring, which imparts specific steric and electronic properties, making it distinct from other bromomethyl compounds. This uniqueness is reflected in its reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
78426-22-9 |
|---|---|
分子式 |
C6H11BrO2 |
分子量 |
195.05 g/mol |
IUPAC名 |
2-(bromomethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-6(5-7)8-3-2-4-9-6/h2-5H2,1H3 |
InChIキー |
AMEHKWRKEOYGHZ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCCO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


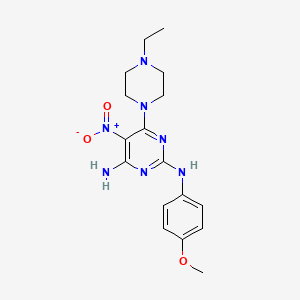
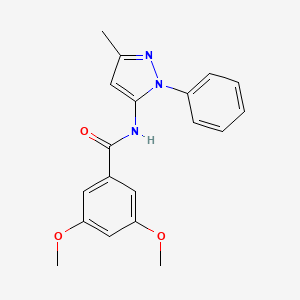
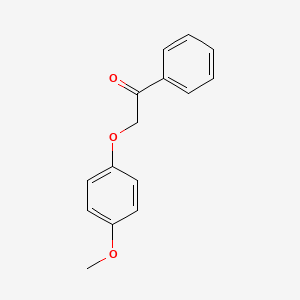
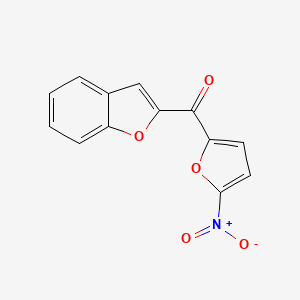
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
